

An In-Depth Technical Guide to 5-Nitro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Nitro-2-(trifluoromethoxy)aniline

Cat. No.: B178932

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Nitro-2-(trifluoromethoxy)aniline**, a key intermediate in modern synthetic chemistry. This document details its known characteristics, outlines a plausible experimental protocol for its synthesis based on established methodologies, and presents its safety information.

Core Properties

5-Nitro-2-(trifluoromethoxy)aniline is a substituted aniline derivative that incorporates both a nitro group and a trifluoromethoxy group. These functional groups impart unique electronic and steric properties, making it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. The trifluoromethoxy group can enhance metabolic stability and lipophilicity of a target molecule, while the nitro and amine groups provide versatile handles for further chemical transformations.

Physicochemical Data

The following table summarizes the key physicochemical properties of **5-Nitro-2-(trifluoromethoxy)aniline**.

Property	Value	Reference
CAS Number	158579-82-9	[1]
Molecular Formula	C ₇ H ₅ F ₃ N ₂ O ₃	[1]
Molecular Weight	222.12 g/mol	[1]
Physical Form	Solid	[1]
Boiling Point	295.7 ± 35.0 °C at 760 mmHg	[1]
Purity	≥98%	[1]
IUPAC Name	5-nitro-2-(trifluoromethoxy)aniline	[1]
InChI	1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(12(13)14)3-5(6)11/h1-3H,11H2	[1]
InChI Key	QMEGHVYHZCJNOH-UHFFFAOYSA-N	[1]

Safety Information

5-Nitro-2-(trifluoromethoxy)aniline is classified as harmful and requires careful handling in a laboratory setting. The following table outlines its GHS hazard statements and precautionary codes.

Hazard Class	Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity	H335	May cause respiratory irritation

Signal Word: Warning [\[1\]](#)

Pictogram: GHS07 (Harmful)[[1](#)]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Nitro-2-(trifluoromethoxy)aniline** is not readily available in the public domain, a plausible synthetic route can be derived from general knowledge of electrophilic aromatic substitution, specifically the nitration of aniline derivatives. The regioselectivity of aniline nitration is highly dependent on the reaction conditions and the nature of substituents on the aromatic ring.[[2](#)][[3](#)][[4](#)] A common strategy involves the protection of the highly activating amino group to control the reaction and prevent oxidation.[[2](#)]

A potential synthetic pathway involves the nitration of 2-(trifluoromethoxy)aniline. The trifluoromethoxy group is an ortho-, para-director, and the amino group is a strong ortho-, para-director. Therefore, careful control of the reaction conditions is necessary to achieve the desired 5-nitro substitution pattern.

Representative Synthesis of 5-Nitro-2-(trifluoromethoxy)aniline

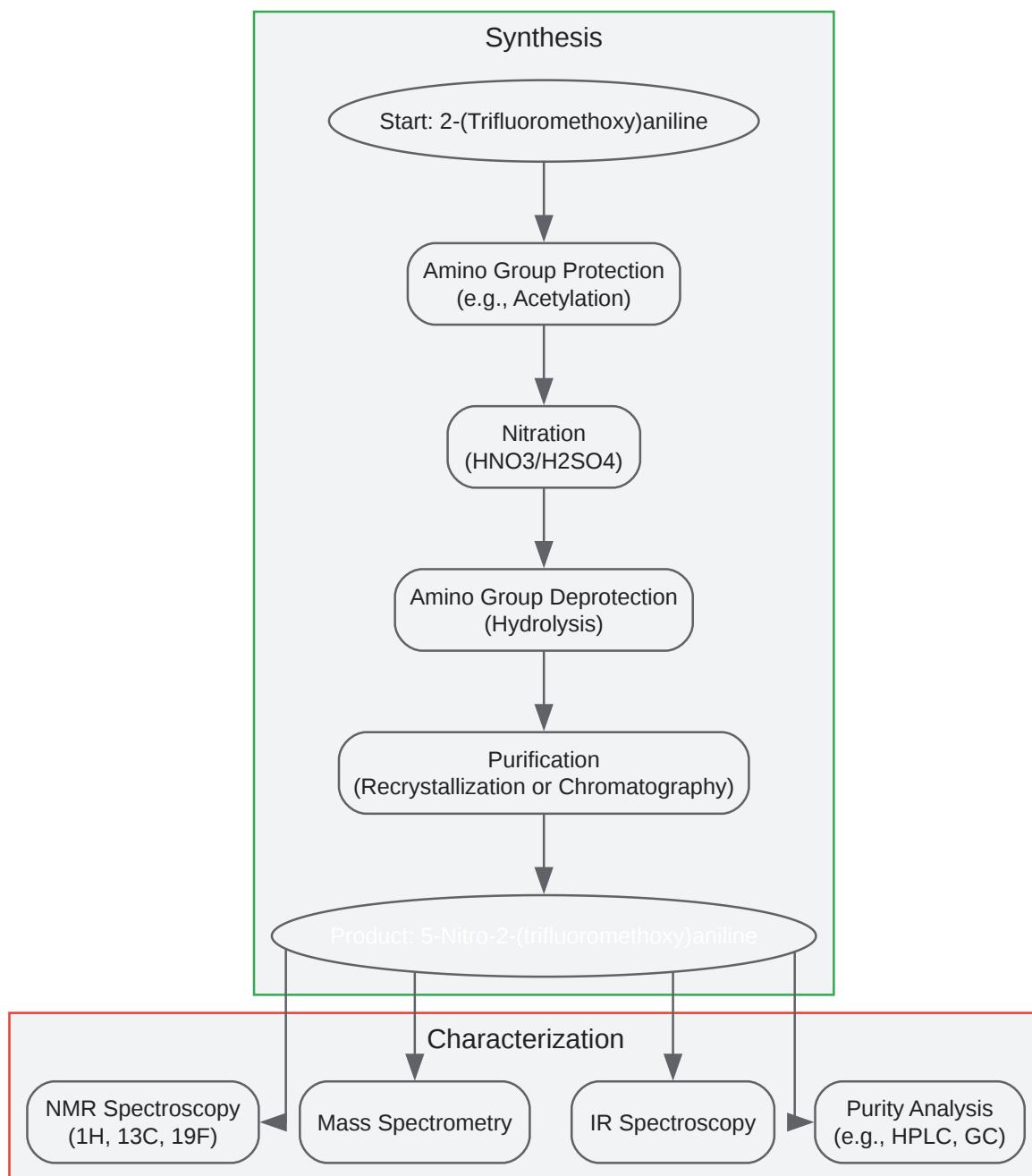
The following protocol is a representative example based on general procedures for the nitration of substituted anilines.[[5](#)]

Materials:

- 2-(trifluoromethoxy)aniline
- Acetic anhydride
- Concentrated Sulfuric acid (H_2SO_4)
- Fuming Nitric acid (HNO_3)
- Ethanol
- Sodium Bicarbonate ($NaHCO_3$) solution
- Dichloromethane (CH_2Cl_2)

- Anhydrous Magnesium Sulfate (MgSO_4)

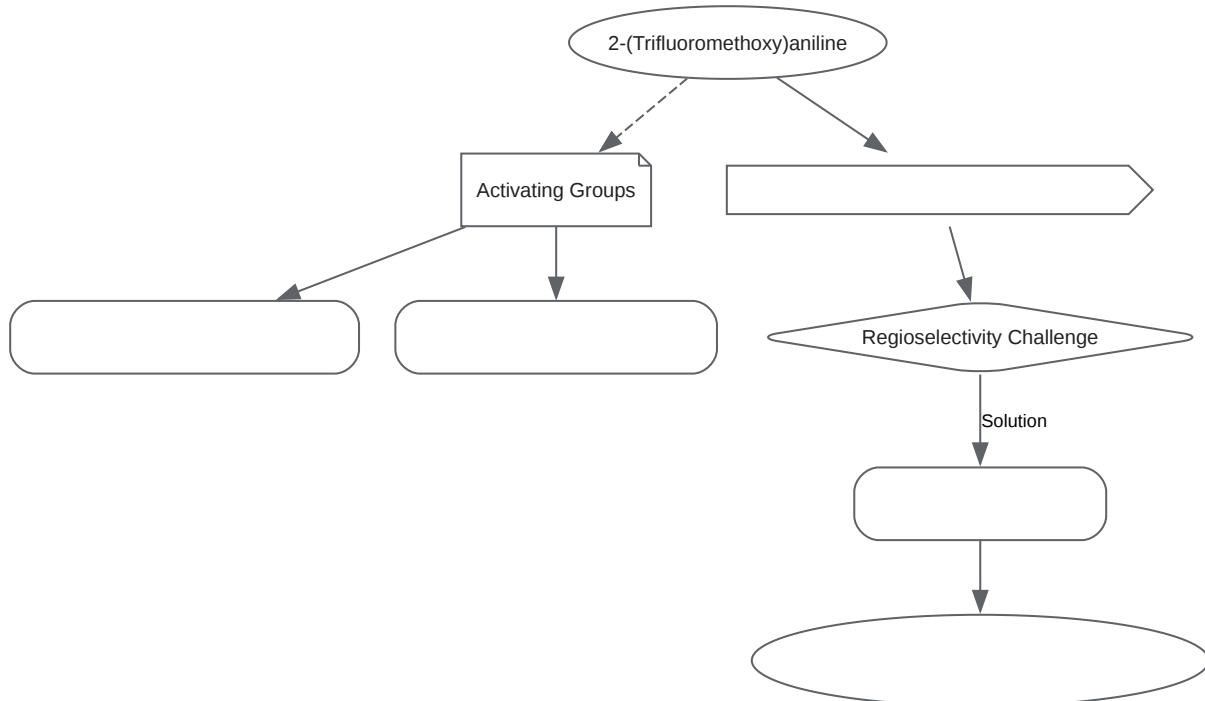
Procedure:


- Protection of the Amino Group:
 - Dissolve 2-(trifluoromethoxy)aniline in a suitable solvent such as glacial acetic acid.
 - Slowly add acetic anhydride to the solution at room temperature with stirring.
 - Heat the reaction mixture to reflux for a period to ensure complete formation of the acetanilide derivative.
 - Cool the mixture and pour it into ice water to precipitate the N-acetyl-2-(trifluoromethoxy)aniline.
 - Filter the precipitate, wash with water, and dry.
- Nitration:
 - Carefully dissolve the dried N-acetyl-2-(trifluoromethoxy)aniline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath.
 - Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, maintaining the low temperature.
 - After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete nitration.
 - Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
 - Filter the precipitate and wash thoroughly with cold water until the washings are neutral.
- Deprotection of the Amino Group:
 - Suspend the crude nitrated acetanilide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

- Heat the mixture to reflux to hydrolyze the acetyl group.
- Cool the reaction mixture and neutralize it carefully with a base (if acidified) or an acid (if basified) to precipitate the **5-Nitro-2-(trifluoromethoxy)aniline**.
- Filter the solid product, wash with water, and dry.

- Purification:
 - The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations


Logical Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of **5-Nitro-2-(trifluoromethoxy)aniline**.

Reactivity Considerations in Electrophilic Nitration

[Click to download full resolution via product page](#)

Caption: Logical diagram illustrating the reactivity considerations for the nitration of 2-(trifluoromethoxy)aniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Nitro-2-(trifluoromethoxy)aniline | 158579-82-9 [sigmaaldrich.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. m.youtube.com [m.youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Nitro-2-(trifluoromethoxy)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178932#what-are-the-properties-of-5-nitro-2-trifluoromethoxy-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com